molecular formula C11H15Cl2N3S B12775344 Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- CAS No. 4300-92-9

Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio-

Cat. No.: B12775344
CAS No.: 4300-92-9
M. Wt: 292.2 g/mol
InChI Key: RHSDTSRDLAIHTB-UHFFFAOYSA-N
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Description

Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- is a thiosemicarbazide derivative characterized by a semicarbazide backbone substituted with two 2-chloroethyl groups at the 1,1-positions, a phenyl group at the 4-position, and a thio (-S-) moiety at the 3-position.

  • Pharmacophore versatility: The thiosemicarbazide scaffold is known for diverse pharmacological activities, including antimicrobial and anticancer effects .
  • Physicochemical properties: Predicted collision cross sections (CCS) for its adducts (e.g., [M+H]+ CCS: 139.4 Ų) indicate moderate molecular size and polarity .

Properties

CAS No.

4300-92-9

Molecular Formula

C11H15Cl2N3S

Molecular Weight

292.2 g/mol

IUPAC Name

1-[bis(2-chloroethyl)amino]-3-phenylthiourea

InChI

InChI=1S/C11H15Cl2N3S/c12-6-8-16(9-7-13)15-11(17)14-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17)

InChI Key

RHSDTSRDLAIHTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- typically involves the reaction of semicarbazide with 2-chloroethyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

Semicarbazide derivatives, including "Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio-," also known as 1-[bis(2-chloroethyl)amino]-3-phenylthiourea , have various applications in chemical synthesis, medicinal chemistry, and other fields .

Chemical Identification

  • CAS Number: 4300-92-9
  • Molecular Formula: C11H15Cl2N3SC_{11}H_{15}Cl_2N_3S
  • Molecular Weight: 292.22800

Physico-Chemical Properties

  • Density: 1.335 g/cm³
  • Boiling Point: 386.4°C at 760 mmHg
  • Flash Point: 187.5°C
  • Index of Refraction: 1.638

Applications

Semicarbazones are important compounds synthesized through the condensation of semicarbazides with aldehydes or ketones . The resulting semicarbazones are utilized as ligands and cytotoxic agents . The applications of semicarbazide derivatives are found in diverse fields such as chemical, agricultural, and industrial sectors .

Key applications:

  • Medicinal Chemistry: Semicarbazones serve as intermediates in synthesizing pharmaceutical and bioactive materials . Their biological activities are related to their ability to form chelates with metals .
  • Ligands in Complexes: Semicarbazone ligands coordinate through oxygen, nitrogen, and sulfur donor atoms, typically in (N,S) bidentate or (N,N,S or O,N,S) tridentate forms, to form metallic complexes .
  • Synthesis of New Semicarbazones: The synthesis of new semicarbazones plays a role in industrial, agricultural, and medicinal fields .

Case Studies and Research Findings

  • Antimicrobial and Antitumor Potential: Research has explored the antimicrobial, antitumor, and antioxidant potential of semicarbazones. While some semicarbazones showed significant antifungal activity, none demonstrated antibacterial activity. However, all tested compounds exhibited antitumor activity .
  • Cobalt Complexes: Studies have reported the synthesis and characterization of cobalt(III) complexes of semicarbazones . The IR spectra of these complexes indicate that they exist in keto form in the solid state but tautomerize to the enol form in solution, coordinating to the metal in the enolate form .
  • Metal Complexation: Semicarbazones can coordinate with Sm(III) through azomethine N and thiocarbonyl S .

Mechanism of Action

The mechanism of action of semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The phenyl and thio groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations :

  • Substituent impact : The bis(2-chloroethyl) groups in the target compound distinguish it from analogs with halogenated aryl or acyl groups. These groups may enhance alkylating activity but reduce solubility compared to methylphenyl derivatives .
  • Synthetic feasibility : Analogous thiosemicarbazides are synthesized in high yields (86–94%) via condensation reactions, suggesting similar feasibility for the target compound .

Comparison with Nitrosoureas and Alkylating Agents

Nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea ) share the 2-chloroethyl moiety with the target compound but differ in core structure and mechanism:

Property Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
Core structure Thiosemicarbazide Nitrosourea
Alkylating activity Likely via chloroethyl groups High (alkylates DNA and RNA)
Carbamoylating activity Unlikely High (inhibits DNA repair)
Solubility Moderate (predicted CCS) Lipid-soluble (crosses blood-brain barrier)

Mechanistic Insights :

Comparison with Bis(2-chloroethyl) Compounds

Bis(2-chloroethyl) ether and sulfide highlight the reactivity and hazards associated with chloroethyl groups:

Compound Use/Toxicity Relevance to Target Compound
Bis(2-chloroethyl) ether Solvent, fumigant; carcinogenic Shared chloroethyl groups suggest potential carcinogenicity
Bis(2-chloroethyl) sulfide Mustard gas (chemical warfare agent) Demonstrates extreme alkylating potency and vesicant effects

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